molecular formula C4H8ClN3 B13038575 N-Methyl-1H-imidazol-5-amine hcl

N-Methyl-1H-imidazol-5-amine hcl

Cat. No.: B13038575
M. Wt: 133.58 g/mol
InChI Key: DVGSSXRPIQXRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1H-imidazol-5-amine hydrochloride is a heterocyclic organic compound that belongs to the class of imidazoles Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1H-imidazol-5-amine hydrochloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the acid-catalyzed methylation of imidazole using methanol .

Industrial Production Methods

Industrial production of N-Methyl-1H-imidazol-5-amine hydrochloride typically involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for substitution, and various oxidizing agents for oxidation .

Major Products

The major products formed from these reactions are typically substituted imidazoles, which can have various functional groups depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted imidazoles such as:

Uniqueness

N-Methyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C4H8ClN3

Molecular Weight

133.58 g/mol

IUPAC Name

N-methyl-1H-imidazol-5-amine;hydrochloride

InChI

InChI=1S/C4H7N3.ClH/c1-5-4-2-6-3-7-4;/h2-3,5H,1H3,(H,6,7);1H

InChI Key

DVGSSXRPIQXRHH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.